Cas no 4553-59-7 (2-phenyl-2-(phenylamino)acetonitrile)

2-phenyl-2-(phenylamino)acetonitrile structure
4553-59-7 structure
商品名:2-phenyl-2-(phenylamino)acetonitrile
CAS番号:4553-59-7
MF:C14H12N2
メガワット:208.25848
MDL:MFCD00019793
CID:330684
PubChem ID:345685

2-phenyl-2-(phenylamino)acetonitrile 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile, a-(phenylamino)-
    • 2-anilino-2-phenylacetonitrile
    • PHENYL(PHENYLAMINO)ACETONITRILE
    • PHENYL-PHENYLAMINO-ACETONITRILE
    • 1-phenyl-1-(N-phenylamino)acetonitrile
    • 2-(N-anilino)-2-phenylacetonitrile
    • 2-phenyl-2-phenylaminoacetonitrile
    • Acetonitrile,anilinophenyl
    • Glycinonitrile,2-diphenyl
    • DTXSID80323244
    • 2-anilino-2-phenyl acetonitrile
    • Benzeneacetonitrile, .alpha.-(phenylamino)-
    • 4553-59-7
    • BB 0258816
    • 2-phenyl-2-(phenylamino)acetonitrile
    • NSC-403420
    • CHEMBL3116077
    • N,2-DIPHENYLGLYCINONITRILE
    • Glycinonitrile, N,2-diphenyl-
    • Anilino(phenyl)acetonitrile
    • SCHEMBL8971940
    • Anilino(phenyl)acetonitrile #
    • Glycinonitrile,2-diphenyl-
    • MFCD00019793
    • NSC406219
    • NSC-406219
    • Acetonitrile, anilinophenyl-
    • .alpha.-Anilinophenylacetonitrile
    • XOMUKMGWTCEDRE-UHFFFAOYSA-N
    • AKOS004906930
    • NSC403420
    • FT-0635360
    • PS-11153
    • DB-051316
    • STL554444
    • BBL100650
    • MDL: MFCD00019793
    • インチ: InChI=1S/C14H12N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H
    • InChIKey: XOMUKMGWTCEDRE-UHFFFAOYSA-N
    • ほほえんだ: N#CC(C1C=CC=CC=1)NC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 208.10000
  • どういたいしつりょう: 208.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 35.8Ų

じっけんとくせい

  • 密度みつど: 1.155
  • ふってん: 369.7°Cat760mmHg
  • フラッシュポイント: 177.4°C
  • 屈折率: 1.639
  • PSA: 35.82000
  • LogP: 3.43638

2-phenyl-2-(phenylamino)acetonitrile セキュリティ情報

  • 危険物標識: T

2-phenyl-2-(phenylamino)acetonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-phenyl-2-(phenylamino)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB234073-25g
Phenyl(phenylamino)acetonitrile; .
4553-59-7
25g
€1361.60 2025-02-27
abcr
AB234073-1 g
Phenyl(phenylamino)acetonitrile; .
4553-59-7
1g
€467.00 2023-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-506939-100 mg
Phenyl(phenylamino)acetonitrile,
4553-59-7
100MG
¥707.00 2023-07-10
abcr
AB234073-5g
Phenyl(phenylamino)acetonitrile; .
4553-59-7
5g
€722.60 2025-02-27
A2B Chem LLC
AG18943-500mg
Phenyl-phenylamino-acetonitrile
4553-59-7
500mg
$207.00 2024-04-20
TRC
B522948-500mg
2-phenyl-2-(phenylamino)acetonitrile
4553-59-7
500mg
$ 250.00 2022-06-07
TRC
B522948-1g
2-phenyl-2-(phenylamino)acetonitrile
4553-59-7
1g
$ 365.00 2022-06-07
Apollo Scientific
OR01615-100mg
Phenyl(phenylamino)acetonitrile
4553-59-7
100mg
£45.00 2025-02-19
abcr
AB234073-10g
Phenyl(phenylamino)acetonitrile; .
4553-59-7
10g
€935.60 2025-02-27
abcr
AB234073-1g
Phenyl(phenylamino)acetonitrile; .
4553-59-7
1g
€467.00 2025-02-27

2-phenyl-2-(phenylamino)acetonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ,  Dichloromethane ;  1 h, rt
リファレンス
Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions
Cioc, Razvan C.; Preschel, Hans D.; van der Heijden, Gydo; Ruijter, Eelco ; Orru, Romano V. A., Chemistry - A European Journal, 2016, 22(23), 7837-7842

2-phenyl-2-(phenylamino)acetonitrile Raw materials

2-phenyl-2-(phenylamino)acetonitrile Preparation Products

2-phenyl-2-(phenylamino)acetonitrileに関する追加情報

Benzeneacetonitrile, a-(Phenylamino)- (CAS No. 4553-59-7): An Overview and Recent Advances

Benzeneacetonitrile, a-(phenylamino)- (CAS No. 4553-59-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as N-Phenylbenzamide, is characterized by its unique molecular structure, which includes a benzene ring, a nitrile group, and an amino group. These functional groups contribute to its diverse chemical properties and potential applications.

The chemical formula of Benzeneacetonitrile, a-(phenylamino)- is C13H11N2, and it has a molecular weight of approximately 197.23 g/mol. The compound is typically synthesized through the reaction of benzeneacetonitrile with aniline in the presence of a suitable catalyst. This synthesis method is well-documented in the literature and has been optimized for high yield and purity.

Recent research has highlighted the potential of Benzeneacetonitrile, a-(phenylamino)- in various applications. One notable area of interest is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to undergo selective functionalization reactions makes it a valuable starting material for the production of complex molecules with therapeutic properties. For instance, studies have shown that derivatives of Benzeneacetonitrile, a-(phenylamino)- can be used to develop novel drugs for the treatment of neurological disorders and cancer.

In the field of materials science, Benzeneacetonitrile, a-(phenylamino)- has been explored for its potential in the development of organic semiconductors and photovoltaic materials. The presence of the nitrile and amino groups imparts unique electronic properties to the molecule, making it suitable for use in organic electronic devices. Recent advancements in this area have demonstrated that Benzeneacetonitrile, a-(phenylamino)- can be incorporated into polymer matrices to enhance their conductivity and stability.

The physical properties of Benzeneacetonitrile, a-(phenylamino)- are also noteworthy. It is a white crystalline solid at room temperature with a melting point ranging from 108 to 110°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These solubility characteristics make it amenable to various synthetic procedures and purification techniques.

In terms of safety and handling, Benzeneacetonitrile, a-(phenylamino)- should be stored in a cool, dry place away from incompatible materials such as strong oxidizers and acids. Proper personal protective equipment (PPE) should be used when handling the compound to minimize exposure risks. While it is not classified as hazardous under current regulations, it is important to follow standard laboratory safety protocols when working with this compound.

The environmental impact of Benzeneacetonitrile, a-(phenylamino)- has also been studied. Research indicates that the compound has low toxicity to aquatic organisms and does not bioaccumulate significantly in the environment. However, it is recommended to dispose of any waste containing Benzeneacetonitrile, a-(phenylamino)- according to local environmental regulations to prevent potential contamination.

In conclusion, Benzeneacetonitrile, a-(phenylamino)- (CAS No. 4553-59-7) is a multifunctional compound with promising applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of Benzeneacetonitrile, a-(phenylamino)- in various scientific fields is likely to grow.

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Amadis Chemical Company Limited
(CAS:4553-59-7)2-phenyl-2-(phenylamino)acetonitrile
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清らかである:99%/99%
はかる:2g/10g
価格 ($):899.0/1680.0